molecular formula C13H17BrN2O B1399455 1-(3-((6-Bromopyridin-2-yl)methyl)piperidin-1-yl)ethanone CAS No. 1316227-05-0

1-(3-((6-Bromopyridin-2-yl)methyl)piperidin-1-yl)ethanone

Cat. No.: B1399455
CAS No.: 1316227-05-0
M. Wt: 297.19 g/mol
InChI Key: LYTLKCLIATXTIW-UHFFFAOYSA-N
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Description

1-(3-((6-Bromopyridin-2-yl)methyl)piperidin-1-yl)ethanone is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromopyridine moiety attached to a piperidine ring, which is further connected to an ethanone group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 1-(3-((6-Bromopyridin-2-yl)methyl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6-position, forming 6-bromopyridine.

    Alkylation: The 6-bromopyridine is then subjected to alkylation with a suitable alkylating agent to introduce the piperidine moiety.

    Ketone Formation:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(3-((6-Bromopyridin-2-yl)methyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The bromine atom in the bromopyridine moiety can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-((6-Bromopyridin-2-yl)methyl)piperidin-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe in chemical biology to study cellular processes and molecular mechanisms.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3-((6-Bromopyridin-2-yl)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites of enzymes or receptors, modulating their activity. The piperidine ring provides structural stability and enhances binding affinity. The ethanone group may participate in hydrogen bonding or other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

1-(3-((6-Bromopyridin-2-yl)methyl)piperidin-1-yl)ethanone can be compared with other piperidine derivatives, such as:

    1-(3-(Pyridin-2-yl)methyl)piperidin-1-yl)ethanone: Lacks the bromine atom, which may result in different reactivity and biological activity.

    1-(3-((6-Chloropyridin-2-yl)methyl)piperidin-1-yl)ethanone: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.

    1-(3-((6-Fluoropyridin-2-yl)methyl)piperidin-1-yl)ethanone: The presence of fluorine can influence the compound’s stability and biological effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-[(6-bromopyridin-2-yl)methyl]piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O/c1-10(17)16-7-3-4-11(9-16)8-12-5-2-6-13(14)15-12/h2,5-6,11H,3-4,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTLKCLIATXTIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)CC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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